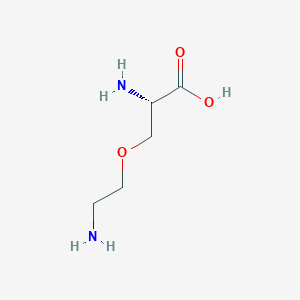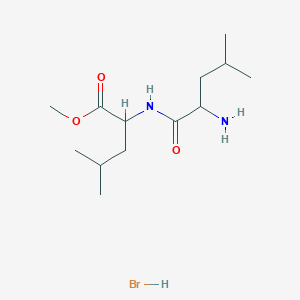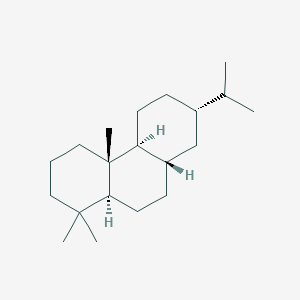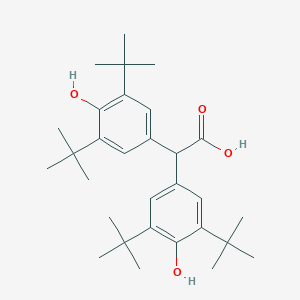
Terbuficin
Descripción general
Descripción
Terbuficin is a heterocyclic organic compound with the molecular formula C30H44O4 . It has a molecular weight of 468.667960 g/mol . Terbuficin was studied as a hypolipidemic agent .
Synthesis Analysis
The synthesis of Terbuficin involves the reaction of dichloracetic acid with 2,6-di-tert.butyl-phenol in the presence of sodium hydroxide in methanol . The mixture is stirred at 80°C for about 20 hours. After cooling to 20°C, it is acidified with dilute hydrochloric acid, resulting in the precipitation of the crude bis (4’-hydroxy-3’,5’-di-tert.-butylphenyl) ethanoic acid .Molecular Structure Analysis
The IUPAC name of Terbuficin is 2,2-bis (3,5-ditert-butyl-4-hydroxyphenyl)acetic acid . The canonical SMILES structure isCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O . Physical And Chemical Properties Analysis
Terbuficin has a boiling point of 494.9°C at 760mmHg and a flash point of 267.2°C . Its density is 1.054g/cm³ . The compound has 4 H-Bond acceptors and 3 H-Bond donors .Aplicaciones Científicas De Investigación
1. Terbutaline in Treating Asthma and Respiratory Conditions
- Terbutaline in Asthma Management: Terbutaline is effective in treating asthma and other obstructive pulmonary diseases. Its beta2-agonist properties help in bronchodilation, alleviating asthma symptoms (Paik et al., 2015).
2. Terbutaline in Exercise Physiology
- Impact on Athletic Performance: Terbutaline has been shown to influence exercise performance. It can increase power output and glycolysis during maximal sprint cycling in men (Kalsen et al., 2016).
3. Terbutaline in Neurological Conditions
- Potential in Treating Amyotrophic Lateral Sclerosis (ALS): There's promising evidence suggesting that terbutaline sulfate could be a candidate for treating ALS, a condition with limited therapeutic options. This is based on computational methods and in vivo tests using zebrafish models (Paik et al., 2015).
4. Terbutaline in Cardiovascular Research
- Effect on Heart Rate and Blood Pressure: Terbutaline impacts heart rate variability and blood pressure, revealing its influence on the cardiovascular autonomic nervous regulation (Jartti et al., 1998).
5. Terbutaline in Pregnancy and Fetal Health
- Managing Fetal Distress: Terbutaline has been used to decrease myometrial activity and improve uteroplacental blood flow in cases of acute intrapartum fetal distress. It shows potential in managing severe intrapartum fetal distress (Arias, 1978).
6. Terbutaline in Drug Metabolism and Excretion
- Pharmacokinetics and Excretion: Studies have focused on the characterization and urinary excretion of terbutaline, particularly its sulfoconjugated phase-II metabolite. This research is vital for understanding its metabolic pathways and excretion profile (Orlovius et al., 2009).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water .
Propiedades
IUPAC Name |
2,2-bis(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-27(2,3)19-13-17(14-20(24(19)31)28(4,5)6)23(26(33)34)18-15-21(29(7,8)9)25(32)22(16-18)30(10,11)12/h13-16,23,31-32H,1-12H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKROJXPZFTZLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165880 | |
| Record name | Terbuficin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbuficin | |
CAS RN |
15534-92-6 | |
| Record name | Terbuficin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbuficin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUFICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470XML6G45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

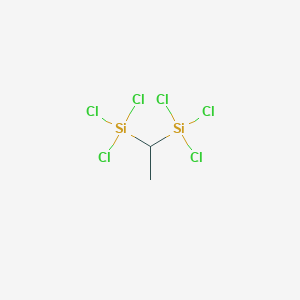
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)
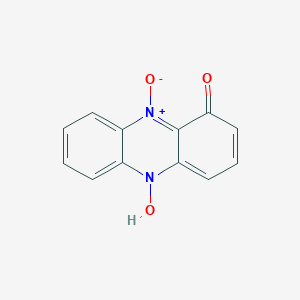


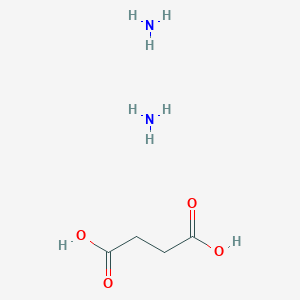

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

